

# APX-115 Treatment in Streptozotocin-Induced Diabetic Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | APX-115  |           |
| Cat. No.:            | B2423854 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**APX-115**, also known as Isuzinaxib, is a novel, orally active, pan-NADPH oxidase (Nox) inhibitor that has shown significant therapeutic potential in preclinical models of diabetic complications.[1][2] By targeting the primary sources of reactive oxygen species (ROS) generation, **APX-115** mitigates oxidative stress, a key pathogenic factor in the development and progression of diabetes-associated pathologies such as diabetic nephropathy and dry eye disease.[1][3] These application notes provide a comprehensive overview of the use of **APX-115** in streptozotocin (STZ)-induced diabetic models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms of action.

### **Mechanism of Action**

**APX-115** is a potent inhibitor of multiple Nox isoforms, including Nox1, Nox2, and Nox4, with Ki values of 1.08  $\mu$ M, 0.57  $\mu$ M, and 0.63  $\mu$ M, respectively.[2] In the context of diabetes, hyperglycemia and other metabolic dysregulations lead to the upregulation and activation of Nox enzymes in various tissues.[4] This results in excessive ROS production, which in turn triggers a cascade of detrimental cellular events, including inflammation, fibrosis, and apoptosis.[1][5] **APX-115** intervenes by blocking this initial step of ROS generation, thereby ameliorating downstream pathological processes.





Click to download full resolution via product page

Caption: Mechanism of action of APX-115 in diabetes.

## **Quantitative Data Summary**



The following tables summarize the key quantitative findings from studies utilizing **APX-115** in STZ-induced diabetic models.

# Table 1: Effects of APX-115 on Diabetic Nephropathy in STZ-Induced Diabetic Mice



| Parameter                                     | Control  | Diabetic<br>(STZ)                  | Diabetic +<br>APX-115 (60<br>mg/kg/day) | Diabetic +<br>Losartan<br>(1.5<br>mg/kg/day) | Reference |
|-----------------------------------------------|----------|------------------------------------|-----------------------------------------|----------------------------------------------|-----------|
| Urinary<br>Albumin<br>Excretion (µ<br>g/day ) | Baseline | Increased                          | Markedly<br>Decreased                   | Decreased                                    | [1]       |
| Creatinine<br>Clearance<br>(µL/min)           | Baseline | Increased<br>(Hyperfiltratio<br>n) | Attenuated                              | Attenuated                                   | [1]       |
| Plasma<br>Cystatin C<br>(ng/mL)               | Baseline | Decreased                          | Attenuated                              | Attenuated                                   | [1]       |
| TNFα mRNA<br>Expression<br>(Kidney)           | Baseline | Increased                          | Significantly<br>Reduced                | Significantly<br>Reduced                     | [1]       |
| MCP1 mRNA<br>Expression<br>(Kidney)           | Baseline | Increased                          | Significantly<br>Reduced                | Significantly<br>Reduced                     | [1]       |
| Macrophage<br>Infiltration<br>(F4/80+)        | Baseline | Increased                          | Attenuated                              | Attenuated                                   | [1]       |
| Plasma Lipid<br>Hydroperoxid<br>e (LPO)       | Baseline | Increased                          | Significantly<br>Inhibited              | -                                            | [1]       |
| Urinary Lipid<br>Hydroperoxid<br>e (LPO)      | Baseline | Increased                          | Significantly<br>Inhibited              | -                                            | [1]       |
| Kidney Lipid<br>Hydroperoxid<br>e (LPO)       | Baseline | Increased                          | Significantly<br>Inhibited              | -                                            | [1]       |



| Nox1, Nox2,<br>Nox4 mRNA B<br>(Kidney) | aseline | - | Significantly<br>Decreased | - | [1] |
|----------------------------------------|---------|---|----------------------------|---|-----|
|----------------------------------------|---------|---|----------------------------|---|-----|

# Table 2: Effects of APX-115A on Dry Eye in STZ-Induced

**Diabetic Rats** 

| Parameter                     | Normal<br>Control | Diabetic<br>Control | Normal +<br>APX-115A | Diabetic +<br>APX-115A      | Reference |
|-------------------------------|-------------------|---------------------|----------------------|-----------------------------|-----------|
| Body Weight                   | Baseline          | Reduced             | No Effect            | No Effect                   | [6][7]    |
| Blood<br>Glucose<br>Level     | Baseline          | Increased           | No Effect            | No Effect                   | [6][7]    |
| Tear Volume                   | Baseline          | Reduced             | Increased            | Significantly<br>Increased  | [6][7]    |
| Corneal<br>NOX2<br>Expression | Baseline          | -                   | -                    | Lower than Diabetic Control | [7]       |

# **Experimental Protocols**

# Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Mice

This protocol describes the induction of type 1 diabetes in C57BL/6J mice, a commonly used model for studying diabetic complications.[1]

#### Materials:

- Streptozotocin (STZ)
- Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)
- 6-week-old male C57BL/6J mice



- Insulin syringes (0.5 mL)
- Glucometer and test strips

#### Procedure:

- Prepare a fresh solution of STZ in sodium citrate buffer. The concentration should be calculated to deliver a dose of 50 mg/kg body weight.
- For five consecutive days, administer a single intraperitoneal (IP) injection of the STZ solution (50 mg/kg/day) to the mice.[1]
- Administer an equivalent volume of sodium citrate buffer to the age-matched control group.
- Monitor blood glucose levels weekly from tail vein blood using a glucometer. Diabetes is typically confirmed by blood glucose levels exceeding a specified threshold (e.g., >250 mg/dL).
- Proceed with APX-115 treatment once diabetes is established.



Click to download full resolution via product page

Caption: STZ-induced diabetes workflow in mice.

#### **Protocol 2: APX-115 Administration**

**APX-115** is administered orally to the diabetic animal models.

Materials:



#### APX-115

- Vehicle (e.g., sterile water or as specified by the manufacturer)
- · Oral gavage needles

#### Procedure:

- Prepare a suspension of APX-115 in the chosen vehicle at a concentration suitable for delivering the desired dose (e.g., 60 mg/kg/day).[1]
- Administer the APX-115 suspension to the diabetic mice or rats via oral gavage once daily.
- The treatment duration can vary depending on the study's objectives, with studies showing efficacy over a 12-week period.[1]
- The control diabetic group should receive an equivalent volume of the vehicle.

# Protocol 3: Assessment of Renal Function and Inflammation

This protocol outlines key assays to evaluate the therapeutic effects of **APX-115** on diabetic nephropathy.

- 1. Measurement of Urinary Albumin and Creatinine:
- Collect 24-hour urine samples from individual mice in metabolic cages.
- Measure urinary albumin concentration using a commercially available ELISA kit.
- Measure urinary creatinine concentration using a creatinine assay kit.
- Calculate the albumin-to-creatinine ratio (ACR) to assess albuminuria.
- 2. Real-Time PCR for Gene Expression Analysis:
- At the end of the treatment period, euthanize the mice and harvest the kidneys.



- Isolate total RNA from the kidney tissue using a suitable RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform real-time quantitative PCR (qPCR) using specific primers for target genes such as TNFα, MCP1, Nox1, Nox2, and Nox4.
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
- 3. Immunohistochemistry for Macrophage Infiltration:
- Fix kidney tissue in 4% paraformaldehyde and embed in paraffin.
- Cut paraffin-embedded sections (e.g., 4 μm thickness).
- Perform immunohistochemical staining using an antibody against the macrophage marker F4/80.
- Visualize the staining using a suitable detection system.
- Quantify the number of F4/80-positive cells in the tubulointerstitium.

### **Signaling Pathways**

**APX-115**'s therapeutic effects are mediated through the inhibition of the Nox-ROS signaling pathway, which subsequently impacts downstream inflammatory and fibrotic cascades.





Click to download full resolution via product page

Caption: APX-115 inhibition of Nox-mediated signaling.

### Conclusion



APX-115 has demonstrated significant promise as a therapeutic agent for diabetic complications in STZ-induced diabetic models.[1][6] Its ability to inhibit multiple Nox isoforms leads to a reduction in oxidative stress, inflammation, and fibrosis, thereby protecting against kidney damage and improving conditions such as dry eye disease.[1][7] The protocols and data presented here provide a valuable resource for researchers and drug development professionals investigating the potential of APX-115 and other Nox inhibitors for the treatment of diabetes and its complications. Further clinical studies are warranted to translate these preclinical findings into effective therapies for patients.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Pan-Nox inhibitor treatment improves renal function in aging murine diabetic kidneys -PMC [pmc.ncbi.nlm.nih.gov]
- 5. APX-115, a pan-NADPH oxidase inhibitor, protects development of diabetic nephropathy in podocyte specific NOX5 transgenic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APX-115A, a pan-NADPH oxidase inhibitor, reduces the degree and incidence rate of dry eye in the STZ-induced diabetic rat model PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [APX-115 Treatment in Streptozotocin-Induced Diabetic Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2423854#apx-115-treatment-in-streptozotocin-induced-diabetic-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com